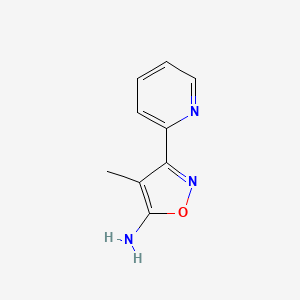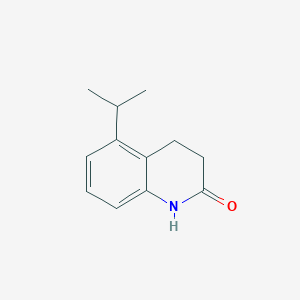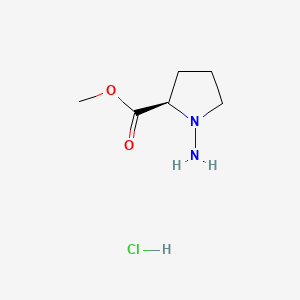![molecular formula C11H20BNO2 B13458656 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a boron-containing group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine typically involves the reaction of pyrrolidine derivatives with boron-containing reagents. One common method is the reaction of pyrrolidine with tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted pyrrolidine derivatives, depending on the type of reaction and reagents used.
科学研究应用
Chemistry
In chemistry, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a precursor to biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry
In the industrial sector, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used in the production of materials with specific properties, such as polymers and advanced materials for electronic applications.
作用机制
The mechanism of action of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and applications.
相似化合物的比较
Similar Compounds
Similar compounds include other boron-containing pyrrolidine derivatives and boronic acids. Examples include:
- (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine
Uniqueness
What sets (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine apart is its specific structure, which combines the reactivity of the boron-containing group with the stability of the pyrrolidine ring. This unique combination makes it particularly useful in synthetic chemistry and various applications in research and industry.
属性
分子式 |
C11H20BNO2 |
|---|---|
分子量 |
209.10 g/mol |
IUPAC 名称 |
(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7,13H,5-6,8H2,1-4H3/b9-7- |
InChI 键 |
JDWBYMFTHITNIE-CLFYSBASSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCNC2 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)
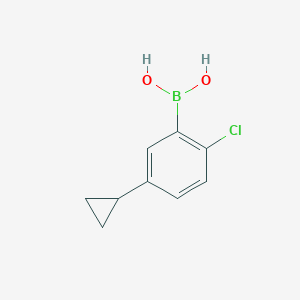
![{Bicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13458586.png)
![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
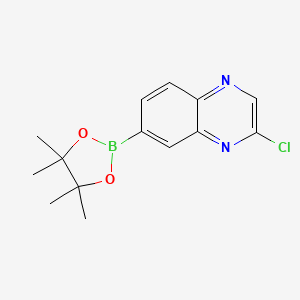
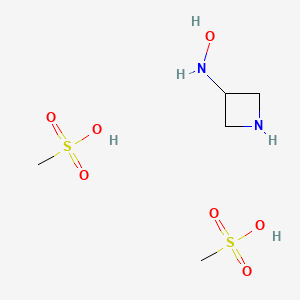

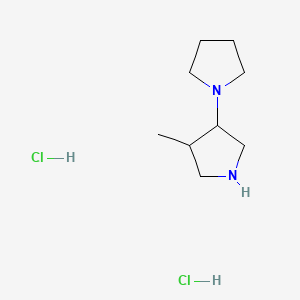
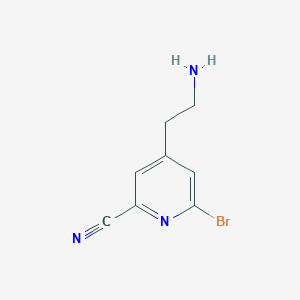
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
